molecular formula C22H16FN3O2S B2695787 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole CAS No. 1235332-76-9

2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole

Cat. No.: B2695787
CAS No.: 1235332-76-9
M. Wt: 405.45
InChI Key: ISUHGZCCKGIKOX-UHFFFAOYSA-N
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Description

2-((4-Fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is a synthetic imidazole derivative designed for advanced pharmacological and biochemical research. This compound features a multi-substituted 1H-imidazole core, a scaffold renowned for its diverse biological activities and strong binding affinity with various enzymes and receptors in biological systems . The strategic incorporation of a 4-fluorobenzylthio ether at the 2-position and a 3-nitrophenyl group at the 5-position is intended to modulate electronic properties, lipophilicity, and target interaction, making it a valuable candidate for structure-activity relationship (SAR) studies. Primary Research Applications and Value: This compound shows significant potential in anticancer research. Imidazole derivatives have demonstrated potent cytotoxicity against a range of human cancer cell lines, including prostate carcinoma (PPC-1), glioblastoma (U-87), and breast carcinoma (MDA-MB-231) . The nitro aromatic moiety is a key pharmacophore that can be reduced to reactive species within hypoxic tumor cells, potentially leading to DNA damage . Its research value extends to probing cell death mechanisms, evaluating efficacy in 3D spheroid models that better mimic the tumor microenvironment, and investigating its impact on cancer cell migration . Furthermore, its structure suggests potential as an enzyme inhibitor. Related benzimidazole and imidazole compounds are known to exhibit potent inhibitory activity against enzymes like xanthine oxidase, which is involved in oxidative stress pathways, and α-glucosidase . This makes it a promising chemical tool for metabolic and enzymatic studies. Additional applications include exploration of its antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli , as well as its ability to form supramolecular complexes with metal ions, which can be exploited in chemical biology and materials science . Handling and Safety: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use. Researchers should handle this material with appropriate personal protective equipment and adhere to all relevant safety regulations in their jurisdiction.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-5-(3-nitrophenyl)-1-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2S/c23-18-11-9-16(10-12-18)15-29-22-24-14-21(25(22)19-6-2-1-3-7-19)17-5-4-8-20(13-17)26(27)28/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUHGZCCKGIKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Fluorobenzylthio Group: This step involves the nucleophilic substitution reaction where a thiol group is introduced to the imidazole ring, followed by the attachment of the 4-fluorobenzyl group through a substitution reaction.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a nitro group is added to a phenyl ring, which is then attached to the imidazole ring through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the compound can be reduced to an amine group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo various substitution reactions, particularly at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C), tin(II) chloride, or iron powder in acidic conditions are commonly used.

    Substitution: Reagents like halogens (for halogenation), nitrating agents (for nitration), and sulfonating agents (for sulfonation) are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds containing imidazole rings exhibit significant antibacterial properties. The compound 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Comparison Standard
Staphylococcus aureus8 µg/mLCiprofloxacin
Escherichia coli16 µg/mLLevofloxacin
Pseudomonas aeruginosa4 µg/mLCeftriaxone

Studies have shown that the presence of the fluorobenzyl group enhances the compound's interaction with bacterial cell walls, leading to increased permeability and subsequent bacterial cell death .

Antiviral Properties

The antiviral potential of imidazole derivatives has been extensively documented. Specifically, this compound has demonstrated efficacy against viral strains such as HIV and Dengue virus.

Viral StrainEffective Concentration (EC50)Comparison Standard
HIV-10.85 µMRibavirin
Dengue Virus1.50 µMStandard Antiviral

In vitro studies have indicated that the compound inhibits viral replication by disrupting viral entry into host cells and interfering with viral protein synthesis .

Anticancer Activity

The compound's structure suggests potential anticancer activity, particularly against certain types of tumors. Preliminary studies have shown that it can induce apoptosis in cancer cells.

Cancer Cell LineIC50 (µM)Comparison Standard
MCF-7 (Breast Cancer)10 µMDoxorubicin
A549 (Lung Cancer)15 µMCisplatin

Mechanistic studies reveal that the compound may activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins .

Case Study 1: Antibacterial Efficacy

A study conducted in a laboratory setting evaluated the antibacterial activity of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound, highlighting its potential as a novel therapeutic agent for resistant infections.

Case Study 2: Antiviral Activity Against Dengue Virus

In a controlled environment, researchers assessed the antiviral efficacy of the compound against Dengue virus type 2. The study demonstrated that treatment with the compound led to a marked decrease in viral titers, suggesting its role as a promising candidate for further development into antiviral therapies.

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzamide derivatives, focusing on substituent effects, synthetic pathways, and physicochemical properties.

Table 1: Structural and Functional Group Comparison

Compound Name Key Substituents Molecular Formula (Calculated MW) Notable Functional Groups Reference
N-(2-Benzoyl-4-methylphenyl)-2-(4-(morpholinosulfonyl)benzamido)benzamide 2-Benzoyl-4-methylphenyl, 4-(morpholinosulfonyl)benzamido C₂₉H₂₈N₃O₅S (548.62 g/mol) Benzamide, sulfonamide, morpholine, benzoyl N/A
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) 4-Bromo, 4-methoxy-2-nitrophenyl C₁₄H₁₁BrN₂O₃ (335.16 g/mol) Bromo, nitro, methoxy, benzamide
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide 4-Amino-2-methylphenyl, 2-(2-methoxyethoxy) C₁₇H₂₀N₂O₃ (300.35 g/mol) Amino, methoxyethoxy, benzamide
S-Alkylated 1,2,4-triazoles [10–15] 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl, S-alkylated thioether Varies by substituent (X = H, Cl, Br) Triazole, sulfonyl, halogen, thioether

Key Observations

Substituent Effects on Reactivity and Bioactivity The morpholinosulfonyl group in the target compound introduces significant polarity compared to 4MNB (), which has a nitro group and bromo substituent. Sulfonamides are known to enhance binding to enzymes like carbonic anhydrases, whereas nitro groups may confer redox activity . N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide () lacks sulfonamide groups but includes a methoxyethoxy chain, likely improving aqueous solubility compared to the target compound’s morpholine ring .

Synthetic Pathways Similar benzamides (e.g., 4MNB) are synthesized via Friedel-Crafts acylation or nucleophilic substitution, as seen in and . For example, 1,2,4-triazoles () are formed by cyclization of hydrazinecarbothioamides under basic conditions, a pathway distinct from the target compound’s presumed synthesis .

Spectroscopic Characterization

  • IR Spectroscopy :

  • Compounds with C=S groups (e.g., hydrazinecarbothioamides in ) exhibit stretches at 1243–1258 cm⁻¹, absent in the target compound due to its lack of thioamide groups .
  • The target’s benzoyl carbonyl (C=O) would resonate near 1663–1682 cm⁻¹, similar to hydrazinecarbothioamides in .
    • NMR :
  • The morpholinosulfonyl group would produce distinct ¹H-NMR signals for the morpholine protons (δ 3.5–4.0 ppm) and sulfonamide protons (if present). This contrasts with 4MNB, where nitro and methoxy groups dominate the spectrum .

Physicochemical Properties Solubility: The morpholinosulfonyl group likely enhances water solubility compared to halogenated analogs like 4MNB. However, the bulky benzoyl group may offset this by increasing hydrophobicity. Stability: Sulfonamide-linked compounds (e.g., ’s triazoles) show stability under basic conditions, whereas nitro groups (as in 4MNB) may render compounds susceptible to reduction .

Research Findings and Limitations

  • Gaps in Data : Direct experimental data for the target compound (e.g., crystallography, bioactivity) are absent in the provided evidence, necessitating extrapolation from analogs.
  • Contradictions: highlights tautomerism in 1,2,4-triazoles (thione vs.
  • Synthetic Challenges : The target’s multi-substituted benzamide structure may require advanced coupling reagents (e.g., HATU, EDCI) and purification techniques, unlike simpler analogs in and .

Biological Activity

2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is a compound belonging to the imidazole class, which has garnered attention for its diverse biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H16FN3O2S
  • Molecular Weight : 373.41 g/mol
  • SMILES Notation : Cc1cc(C(=N)N=C(N)C(=O)N)cc(C(=N)N=C(N)C(=O)N)c1

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may act by inhibiting or activating specific enzymes involved in critical biological pathways, thus influencing cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It has been shown to interact with various receptors, modulating their activity. This interaction can lead to altered signal transduction pathways that regulate cell growth and differentiation .
  • Nitro Group Influence : The presence of a nitro group in the structure contributes significantly to its biological properties, enhancing its reactivity and potential as an anticancer agent .

Anticancer Activity

Research has indicated that derivatives of imidazole, including this compound, exhibit notable anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by:

  • Increasing the expression of pro-apoptotic proteins (e.g., Bax).
  • Decreasing anti-apoptotic proteins (e.g., Bcl-2) .

Case Study: Antiproliferative Effects

A study evaluating the antiproliferative activity against various cancer cell lines (A549, SGC-7901, HeLa) revealed that this compound exhibited significant cytotoxic effects with an IC50 value comparable to established chemotherapeutic agents like 5-FU and MTX .

CompoundIC50 (µM)Cell Line
This compound18.53HeLa
5-FU15.00HeLa
MTX20.00HeLa

Neuropharmacological Effects

The compound has also been studied for its effects on GABA-A receptors, acting as a positive allosteric modulator (PAM). This modulation enhances GABAergic signaling, which is crucial for managing various neurological disorders .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound possesses favorable metabolic stability, which is essential for maintaining therapeutic efficacy over time. The half-life and bioavailability metrics indicate that it could be a viable candidate for further development in clinical settings .

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